molecular formula C8H13NO4Si B14636514 1-Ethenyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecan-3-one CAS No. 53883-57-1

1-Ethenyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecan-3-one

Cat. No.: B14636514
CAS No.: 53883-57-1
M. Wt: 215.28 g/mol
InChI Key: WUPQQJWXDHMXRZ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-ethenyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecan-3-one typically involves the reaction of silatrane HSi(OCH2CH2)3N with various mercury (II) salts such as HgX2 (X = OCOMe, OCOCF3, OCOCCl3, SCN, Br). This reaction yields the corresponding 1-substituted silatranes in good yields . The reaction conditions often require careful control of temperature and the use of inert atmospheres to prevent unwanted side reactions .

Chemical Reactions Analysis

1-Ethenyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecan-3-one undergoes various types of chemical reactions, including:

Common reagents used in these reactions include mercury (II) salts, hydrides, and oxidizing agents. The major products formed from these reactions are typically 1-substituted silatranes .

Mechanism of Action

Comparison with Similar Compounds

1-Ethenyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecan-3-one is unique among silatranes due to its vinyl group, which allows for a wide range of chemical modifications. Similar compounds include:

The presence of the vinyl group in this compound makes it particularly versatile for chemical synthesis and industrial applications .

Properties

CAS No.

53883-57-1

Molecular Formula

C8H13NO4Si

Molecular Weight

215.28 g/mol

IUPAC Name

1-ethenyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecan-3-one

InChI

InChI=1S/C8H13NO4Si/c1-2-14-11-5-3-9(4-6-12-14)7-8(10)13-14/h2H,1,3-7H2

InChI Key

WUPQQJWXDHMXRZ-UHFFFAOYSA-N

Canonical SMILES

C=C[Si]12OCCN(CCO1)CC(=O)O2

Origin of Product

United States

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